3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thieno[2,3-b]pyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique structure of this compound, which includes a thieno[2,3-b]pyridine core, allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with benzoyl chloride derivatives. One common method involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamide with 2-benzoylbenzoic acid under acidic conditions, using para-toluenesulfonic acid as a catalyst . The reaction is carried out by refluxing the reagents in an appropriate solvent, such as toluene, to achieve complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors involved in cell signaling pathways. The compound can inhibit the activity of certain kinases, leading to the disruption of cancer cell proliferation and induction of apoptosis . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(3-chloro-2-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-furanylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(2-chlorobenzyl)-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamide
Uniqueness
3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its benzoylphenyl substituent, which enhances its ability to interact with biological targets and increases its potential as an anticancer agent. The presence of the benzoyl group also influences the compound’s chemical reactivity and stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
3-amino-N-(2-benzoylphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c22-17-15-10-6-12-23-21(15)27-19(17)20(26)24-16-11-5-4-9-14(16)18(25)13-7-2-1-3-8-13/h1-12H,22H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAULMFMOMOXSHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=C(C4=C(S3)N=CC=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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